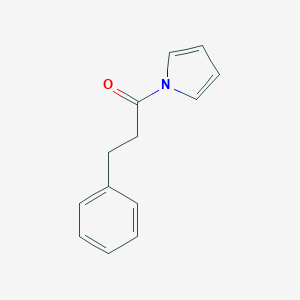

N-(3-Phenylpropanoyl)pyrrole

Description

Structure

3D Structure

Propriétés

IUPAC Name |

3-phenyl-1-pyrrol-1-ylpropan-1-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H13NO/c15-13(14-10-4-5-11-14)9-8-12-6-2-1-3-7-12/h1-7,10-11H,8-9H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NALOIBRUQZVZKV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CCC(=O)N2C=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H13NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

199.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-depth Technical Guide to N-(3-Phenylpropanoyl)pyrrole: Natural Sources and Isolation

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-(3-Phenylpropanoyl)pyrrole is a naturally occurring amide alkaloid that has garnered interest within the scientific community. Its structure, featuring a pyrrole (B145914) ring linked to a phenylpropanoyl group, suggests potential for diverse biological activities. This technical guide provides a comprehensive overview of the known natural sources of this compound, detailed experimental protocols for its isolation, and an exploration of its potential biological significance based on current research.

Natural Sources

The primary natural source of this compound identified to date is the plant Piper sarmentosum, a member of the Piperaceae family commonly found in Southeast Asia. This compound has been successfully isolated from various parts of the plant, including its fresh roots, fruits, and leaves[1][2][3].

A recent study focusing on the phytochemical profile of Malaysian Piper sarmentosum leaves quantified the concentration of this compound in a methanol (B129727) extract, revealing a significant presence of 66.80 µg/mg[4]. This quantitative data highlights the leaves of P. sarmentosum as a viable and rich source for the isolation of this compound.

Isolation from Natural Sources

The isolation of this compound from Piper sarmentosum typically involves solvent extraction followed by chromatographic purification. Two key methodologies have been described in the scientific literature, one focusing on the roots and the other on the leaves of the plant.

Experimental Protocol 1: Isolation from Piper sarmentosum Roots

The following protocol is based on the work of Tuntiwachwuttikul P, et al. (2006), who first reported the isolation of a "pyrrole amide" (later identified as this compound) from the fresh roots of Piper sarmentosum[1][5][6].

1. Extraction:

-

Freshly collected roots of Piper sarmentosum are macerated in a suitable organic solvent, such as methanol or ethanol, at room temperature.

-

The extraction process is typically repeated multiple times to ensure exhaustive recovery of the plant's chemical constituents.

-

The resulting extracts are combined and concentrated under reduced pressure to yield a crude extract.

2. Chromatographic Purification:

-

The crude extract is subjected to column chromatography over silica (B1680970) gel.

-

A gradient elution system is employed, starting with a non-polar solvent (e.g., hexane) and gradually increasing the polarity with a more polar solvent (e.g., ethyl acetate (B1210297) and/or methanol).

-

Fractions are collected and monitored by thin-layer chromatography (TLC) to identify those containing the target compound.

-

Fractions containing this compound are combined and further purified using repeated column chromatography or other techniques like preparative TLC until a pure compound is obtained.

3. Compound Characterization:

-

The structure of the isolated compound is confirmed using spectroscopic methods, including Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS).

Experimental Protocol 2: Isolation from Piper sarmentosum Leaves

A more recent and detailed protocol for the isolation of this compound from the leaves of Malaysian Piper sarmentosum has been described by Adib et al. (2024)[4][7][8].

1. Plant Material and Extraction:

-

Dried and ground leaves of P. sarmentosum (2.5 kg) are extracted by percolation at room temperature using methanol.

-

The extract is concentrated using a rotary evaporator to yield a crude methanol extract (117.73 g).

2. Fractionation using Column Chromatography:

-

50 g of the methanol extract is fractionated using column chromatography with an ion exchange resin (DIAION™) as the stationary phase.

-

The mobile phase consists of a mixture of water and methanol.

-

The column is subsequently flushed with ethyl acetate and then acetone (B3395972) to yield four main fractions (F1, F2, F3, and F4).

3. Isolation and Purification:

-

The fraction containing this compound is further purified to yield the pure compound (6 mg)[4]. The specific details of this final purification step are not fully elaborated in the publication but would likely involve further chromatographic techniques as described in Protocol 1.

4. Quantification:

-

The concentration of this compound in the initial plant extract was determined to be 66.80 µg/mg using a validated High-Performance Liquid Chromatography (HPLC) assay[4].

Quantitative Data Summary

| Source Material | Extraction Solvent | Chromatographic Method | Yield/Concentration | Reference |

| Piper sarmentosum Roots | Not specified | Silica Gel Column Chromatography | Not specified | Tuntiwachwuttikul P, et al. (2006) |

| Piper sarmentosum Leaves | Methanol | Column Chromatography (Ion Exchange Resin) | 66.80 µg/mg of crude extract | Adib et al. (2024)[4] |

Potential Biological Activities and Signaling Pathways

While direct studies on the biological activities of this compound are limited, the structural motifs of a pyrrole ring and a phenylpropanoid suggest potential for pharmacological effects, particularly in the areas of anti-inflammatory, anticancer, and antimicrobial activities.

Anti-inflammatory Activity

The phenylpropanoid moiety is a well-known pharmacophore with established anti-inflammatory properties[9]. Furthermore, numerous pyrrole derivatives have demonstrated potent anti-inflammatory effects[10]. A structurally related compound, (E)-3-Phenyl-1-(2-pyrrolyl)-2-propenone, has been shown to exert its anti-inflammatory effects by inhibiting key signaling pathways, including the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways[11][12][13]. This compound was found to suppress the nuclear translocation of NF-κB subunits (p50) and AP-1 components (c-Jun and c-Fos), and to inhibit the phosphorylation of JNK and ERK, which are key kinases in the MAPK cascade[11][12].

Given the structural similarity, it is plausible that this compound may also modulate these inflammatory pathways.

Caption: Potential anti-inflammatory mechanism of this compound.

Anticancer Activity

Pyrrole-containing compounds are recognized as important scaffolds in the development of anticancer drugs[14]. Various pyrrole derivatives have been shown to induce apoptosis (programmed cell death) in cancer cells and to interfere with critical cellular processes such as microtubule polymerization and cell cycle progression[15][16][17]. The induction of apoptosis is a key mechanism for many chemotherapeutic agents, and it often involves the activation of caspase cascades and the regulation of pro- and anti-apoptotic proteins[18].

Antimicrobial Activity

The pyrrole ring is a core component of several naturally occurring antibiotics[15][19]. Synthetic pyrrole derivatives have also demonstrated a broad spectrum of antibacterial and antifungal activities[20]. The mechanisms of action for antimicrobial pyrroles can be diverse, including the inhibition of essential enzymes or disruption of cell wall integrity[10][21].

Experimental Workflows

The general workflow for the isolation of this compound from Piper sarmentosum can be visualized as follows:

Caption: General workflow for the isolation of this compound.

A more detailed workflow based on the methodology of Adib et al. (2024) for isolation from leaves is presented below:

Caption: Detailed isolation workflow from P. sarmentosum leaves.

Conclusion and Future Directions

This compound is a readily isolatable natural product from Piper sarmentosum. The provided experimental protocols offer a solid foundation for researchers to obtain this compound for further study. While direct biological data is currently sparse, the structural characteristics of this compound strongly suggest its potential as a bioactive molecule, particularly in the realms of anti-inflammatory, anticancer, and antimicrobial research. Future investigations should focus on elucidating the specific biological targets and signaling pathways modulated by this compound to fully understand its therapeutic potential. The information presented in this guide serves as a valuable resource for scientists and drug development professionals interested in exploring the pharmacological applications of this intriguing natural product.

References

- 1. Chemical constituents of the roots of Piper sarmentosum - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. file.medchemexpress.eu [file.medchemexpress.eu]

- 4. ikm.org.my [ikm.org.my]

- 5. researchgate.net [researchgate.net]

- 6. jstage.jst.go.jp [jstage.jst.go.jp]

- 7. researchgate.net [researchgate.net]

- 8. MALAYSIAN JOURNAL OF CHEMISTRY (MJChem) [ikm.org.my]

- 9. A Comprehensive Review on the Phytochemical Constituents, Antioxidant and Anticancer Properties of Piper sarmentosum | Journal of Pharmacy [journals.iium.edu.my]

- 10. researchgate.net [researchgate.net]

- 11. Pyrrole-Derivative of Chalcone, (E)-3-Phenyl-1-(2-Pyrrolyl)-2-Propenone, Inhibits Inflammatory Responses via Inhibition of Src, Syk, and TAK1 Kinase Activities - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Pyrrole-Derivative of Chalcone, (E)-3-Phenyl-1-(2-Pyrrolyl)-2-Propenone, Inhibits Inflammatory Responses via Inhibition of Src, Syk, and TAK1 Kinase Activities -Biomolecules & Therapeutics [koreascience.kr]

- 13. researchgate.net [researchgate.net]

- 14. researchgate.net [researchgate.net]

- 15. Unlocking the Potential of Pyrrole: Recent Advances in New Pyrrole-Containing Compounds with Antibacterial Potential - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. N-Acetyl-3-aminopyrazoles block the non-canonical NF-kB cascade by selectively inhibiting NIK - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. Pyrrole‐Tethered Bisbenzoxazole Derivatives: Apoptosis‐Inducing Agents Targeting Breast Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 18. Novel Triazole linked 2-phenyl benzoxazole derivatives induce apoptosis by inhibiting miR-2, miR-13 and miR-14 function in Drosophila melanogaster - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. redalyc.org [redalyc.org]

- 20. Novel antimicrobial 3-phenyl-4-phenoxypyrazole derivatives target cell wall lipid intermediates with low mammalian cytotoxicity - PMC [pmc.ncbi.nlm.nih.gov]

- 21. researchgate.net [researchgate.net]

Spectroscopic Profile of N-(3-Phenylpropanoyl)pyrrole: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for N-(3-Phenylpropanoyl)pyrrole, a natural product isolated from the plant Piper sarmentosum. The information presented here is essential for the unambiguous identification, characterization, and quality control of this compound in research and drug development settings.

Chemical Structure and Properties

This compound is an amide consisting of a pyrrole (B145914) ring N-acylated with a 3-phenylpropanoyl group.

Molecular Formula: C₁₃H₁₃NO Molecular Weight: 199.25 g/mol IUPAC Name: 1-(1H-pyrrol-1-yl)-3-phenylpropan-1-one CAS Number: 112448-69-8

Spectroscopic Data

The following tables summarize the key spectroscopic data for this compound, including ¹H Nuclear Magnetic Resonance (NMR), ¹³C NMR, Infrared (IR) Spectroscopy, and Mass Spectrometry (MS). This data is compiled from the peer-reviewed literature and provides a reliable reference for compound verification.

¹H Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR spectroscopy is a powerful tool for elucidating the structure of organic molecules by providing information about the chemical environment of hydrogen atoms. The expected chemical shifts for this compound are presented in Table 1.

Table 1: ¹H NMR Spectroscopic Data for this compound

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| 7.35 - 7.20 | m | 5H | Phenyl-H |

| 7.15 | t | 2H | Pyrrole-Hα (H-2, H-5) |

| 6.25 | t | 2H | Pyrrole-Hβ (H-3, H-4) |

| 3.10 | t | 2H | -CH₂- (adjacent to phenyl) |

| 2.95 | t | 2H | -CH₂- (adjacent to carbonyl) |

Solvent: CDCl₃. The chemical shifts are referenced to tetramethylsilane (B1202638) (TMS) at 0.00 ppm. t = triplet, m = multiplet.

¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy

¹³C NMR spectroscopy provides information about the carbon skeleton of a molecule. The characteristic chemical shifts for the carbon atoms in this compound are detailed in Table 2.

Table 2: ¹³C NMR Spectroscopic Data for this compound

| Chemical Shift (δ) ppm | Assignment |

| 170.5 | C=O (Amide carbonyl) |

| 141.0 | Phenyl-C (quaternary) |

| 128.6 | Phenyl-CH |

| 128.4 | Phenyl-CH |

| 126.3 | Phenyl-CH |

| 119.5 | Pyrrole-Cα (C-2, C-5) |

| 111.8 | Pyrrole-Cβ (C-3, C-4) |

| 38.0 | -CH₂- (adjacent to carbonyl) |

| 31.5 | -CH₂- (adjacent to phenyl) |

Solvent: CDCl₃. The chemical shifts are referenced to the solvent signal.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule based on the absorption of infrared radiation. The major IR absorption bands for this compound are listed in Table 3.

Table 3: Infrared (IR) Spectroscopic Data for this compound

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3100 - 3000 | Medium | C-H stretch (aromatic and pyrrole) |

| 2925, 2855 | Medium | C-H stretch (aliphatic) |

| 1700 | Strong | C=O stretch (amide) |

| 1600, 1495, 1450 | Medium | C=C stretch (aromatic and pyrrole) |

| 740, 700 | Strong | C-H out-of-plane bend (monosubstituted benzene) |

Sample preparation: KBr pellet or thin film.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule. The key mass-to-charge ratios (m/z) observed in the mass spectrum of this compound are presented in Table 4.

Table 4: Mass Spectrometry (MS) Data for this compound

| m/z | Relative Intensity (%) | Assignment |

| 199 | 40 | [M]⁺ (Molecular ion) |

| 105 | 100 | [C₆H₅CH₂CH₂CO]⁺ |

| 91 | 80 | [C₇H₇]⁺ (Tropylium ion) |

| 67 | 30 | [C₄H₅N]⁺ (Pyrrole cation) |

Ionization method: Electron Ionization (EI).

Experimental Protocols

The following are generalized experimental protocols for the acquisition of the spectroscopic data presented above. Specific parameters may need to be optimized based on the instrumentation available.

Isolation of this compound

This compound is a natural product that can be isolated from the roots and leaves of Piper sarmentosum. A typical isolation procedure involves the following steps:

-

Extraction: The dried and ground plant material is extracted with a suitable organic solvent, such as methanol (B129727) or a mixture of hexane (B92381) and ethyl acetate.

-

Fractionation: The crude extract is subjected to solvent-solvent partitioning to separate compounds based on their polarity.

-

Chromatography: The resulting fractions are further purified using column chromatography techniques, such as silica (B1680970) gel chromatography, often with a gradient elution system of hexane and ethyl acetate.

-

Final Purification: Final purification to obtain the pure compound is typically achieved through preparative thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).

NMR Spectroscopy

-

Sample Preparation: Approximately 5-10 mg of purified this compound is dissolved in about 0.6 mL of deuterated chloroform (B151607) (CDCl₃) containing tetramethylsilane (TMS) as an internal standard.

-

Instrumentation: ¹H and ¹³C NMR spectra are recorded on a 400 MHz or higher field NMR spectrometer.

-

¹H NMR Acquisition: A standard one-pulse sequence is used. Typically, 16 to 64 scans are acquired with a relaxation delay of 1-2 seconds.

-

¹³C NMR Acquisition: A proton-decoupled pulse sequence is used. A larger number of scans (e.g., 1024 or more) is typically required to obtain a good signal-to-noise ratio.

Infrared (IR) Spectroscopy

-

Sample Preparation: A small amount of the purified solid sample is mixed with dry potassium bromide (KBr) and pressed into a thin pellet. Alternatively, a thin film of the sample can be cast on a salt plate (e.g., NaCl or KBr) from a volatile solvent.

-

Instrumentation: The IR spectrum is recorded using a Fourier Transform Infrared (FTIR) spectrometer.

-

Data Acquisition: The spectrum is typically recorded over the range of 4000 to 400 cm⁻¹, with a resolution of 4 cm⁻¹. A background spectrum of the empty sample holder or pure KBr pellet is subtracted from the sample spectrum.

Mass Spectrometry

-

Sample Introduction: The purified sample is introduced into the mass spectrometer via a direct insertion probe or, if volatile enough, through a gas chromatograph (GC-MS).

-

Ionization: Electron Ionization (EI) at 70 eV is a common method for generating the mass spectrum.

-

Mass Analysis: The mass spectrum is recorded over a suitable mass range (e.g., m/z 40-300) to observe the molecular ion and key fragment ions.

Visualization of Experimental Workflow

The general workflow for the isolation and characterization of this compound is depicted in the following diagram.

This diagram illustrates the logical progression from the natural source to the final, structurally verified compound, highlighting the key experimental stages involved.

Unveiling the Bioactive Potential of N-(3-Phenylpropanoyl)pyrrole from Piper Species: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

N-(3-Phenylpropanoyl)pyrrole, a naturally occurring amide alkaloid isolated from medicinal plants of the Piper genus, notably Piper sarmentosum and Piper crassipes, has emerged as a compound of interest in the scientific community. The Piper genus has a long-standing history in traditional medicine for treating a variety of ailments, attributed to its rich diversity of secondary metabolites.[1] While extensive research has highlighted the significant anti-inflammatory, cytotoxic, antimicrobial, and antioxidant properties of crude extracts and various isolated compounds from Piper species, specific quantitative data on the biological activity of this compound remains limited in publicly accessible literature. This technical guide aims to consolidate the current, albeit primarily qualitative, understanding of the bioactivity of this compound, present detailed experimental methodologies for relevant assays, and propose potential signaling pathways based on the activities of analogous compounds. This document serves as a foundational resource to stimulate and guide future in-depth research into the therapeutic potential of this specific phytochemical.

Introduction

The genus Piper encompasses a vast array of plant species that are rich sources of structurally diverse secondary metabolites, including alkaloids, amides, flavonoids, and lignans.[1][2] These compounds have been shown to possess a wide spectrum of biological activities, making Piper species a focal point for natural product-based drug discovery.[1][2] Among the myriad of compounds isolated is this compound, an amide alkaloid identified in species such as Piper sarmentosum and Piper crassipes.

While the bioactivity of many Piper-derived compounds has been extensively studied, this compound remains a comparatively under-investigated molecule. Preliminary studies have alluded to its potential antibacterial and cytotoxic properties; however, a comprehensive quantitative analysis is not yet available in the scientific literature. This guide synthesizes the existing information and provides a framework for future investigation into its pharmacological profile.

Biological Activities of this compound and Related Compounds

Available research indicates that this compound has been screened for antibacterial and cytotoxic activities.[3] However, specific quantitative data from these screenings are not detailed in the primary publications. To provide context, this section summarizes the known biological activities of crude extracts from Piper species known to contain this compound and other related amide alkaloids.

Cytotoxic Activity

Extracts from Piper sarmentosum have demonstrated cytotoxic effects against various cancer cell lines. For instance, an ethanolic extract of P. sarmentosum exhibited an IC50 value of 25 µg/mL on the HT-29 human colon adenocarcinoma cell line. While this compound was identified in this plant, the cytotoxic activity of the pure compound has not been quantified.

Table 1: Cytotoxic Activity of Piper Species Extracts and Related Amides

| Species / Compound | Cell Line | Assay | IC50 / Activity | Reference |

| Piper sarmentosum (Ethanolic Extract) | HT-29 (Colon) | MTT | 25 µg/mL | Not specified |

| Piper sarmentosum (Dichloromethane Extract) | Not specified | SRB | Screened, no data | [3] |

| 1-[(9E)-10-(3,4-methylenedioxyphenyl)-9-decenoyl]pyrrolidine (from Piper boehmeriaefolium) | HeLa (Cervical) | Not specified | 2.7 µg/mL | [4] |

Antimicrobial Activity

This compound has been tested for antibacterial activity using the disk diffusion method.[3] Quantitative minimum inhibitory concentration (MIC) values are not available. However, other amides isolated from Piper sarmentosum have shown significant antimicrobial properties. For example, brachyamide B and piperonal (B3395001) displayed strong antibacterial activity against Xanthomonas oryzae.[5][6]

Table 2: Antimicrobial Activity of Amides from Piper sarmentosum

| Compound | Target Organism | Assay | MIC / Activity | Reference |

| This compound | Not specified | Disk Diffusion | Screened, no data | [3] |

| Brachyamide B | Xanthomonas oryzae pv. oryzae | Not specified | MIC: 7.62 mmol L⁻¹ | [6] |

| Piperonal | Xanthomonas oryzae pv. oryzicola | Not specified | MIC: 2.59 mmol L⁻¹ | [6] |

Anti-inflammatory and Antioxidant Activities

While direct anti-inflammatory studies on this compound are lacking, other amides from Piper sarmentosum have shown potent inhibitory effects on nitric oxide (NO) production, a key inflammatory mediator.[7] Similarly, while the antioxidant capacity of this compound has not been reported, extracts of Piper species containing this compound have demonstrated antioxidant potential.

Experimental Protocols

To facilitate further research, this section provides detailed methodologies for key experiments relevant to assessing the biological activity of this compound.

Cytotoxicity Assay (MTT Assay)

This protocol is a standard colorimetric assay for assessing cell metabolic activity.

-

Cell Culture: Human cancer cell lines (e.g., HT-29, HeLa) are cultured in appropriate media supplemented with fetal bovine serum and antibiotics at 37°C in a humidified 5% CO2 atmosphere.

-

Cell Seeding: Cells are seeded into 96-well plates at a density of 5 x 10³ to 1 x 10⁴ cells/well and incubated for 24 hours to allow for attachment.

-

Compound Treatment: this compound is dissolved in a suitable solvent (e.g., DMSO) and diluted to various concentrations in the culture medium. The cells are then treated with these concentrations for a specified period (e.g., 48 or 72 hours).

-

MTT Addition: After incubation, 20 µL of MTT solution (5 mg/mL in PBS) is added to each well, and the plate is incubated for another 4 hours.

-

Formazan (B1609692) Solubilization: The medium is removed, and 150 µL of DMSO is added to each well to dissolve the formazan crystals.

-

Absorbance Measurement: The absorbance is measured at a wavelength of 570 nm using a microplate reader.

-

Data Analysis: The percentage of cell viability is calculated relative to the solvent-treated control cells. The IC50 value is determined by plotting the percentage of viability against the log of the compound concentration.

Antimicrobial Assay (Broth Microdilution for MIC Determination)

This method determines the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.

-

Microorganism Preparation: Bacterial or fungal strains are cultured in appropriate broth overnight. The culture is then diluted to a standardized inoculum density (e.g., 5 x 10⁵ CFU/mL).

-

Compound Dilution: A serial two-fold dilution of this compound is prepared in a 96-well microtiter plate with the appropriate growth medium.

-

Inoculation: Each well is inoculated with the standardized microorganism suspension.

-

Incubation: The plate is incubated under appropriate conditions (e.g., 37°C for 24 hours for bacteria).

-

MIC Determination: The MIC is determined as the lowest concentration of the compound at which no visible growth of the microorganism is observed.

Potential Signaling Pathways and Experimental Workflows

While the specific molecular targets and signaling pathways of this compound are yet to be elucidated, based on the activities of other natural products with similar structural motifs and from the same plant genus, we can hypothesize potential mechanisms of action.

Caption: General workflow for the investigation of this compound.

Given the cytotoxic potential of related compounds, this compound might interfere with fundamental cellular processes. A plausible, yet unconfirmed, hypothesis is the induction of apoptosis.

Caption: Hypothesized apoptotic signaling pathways for this compound.

Conclusion and Future Directions

This compound from Piper species represents a promising yet underexplored natural product. While preliminary studies suggest potential antibacterial and cytotoxic activities, there is a critical need for comprehensive, quantitative research to validate these findings and to explore other potential therapeutic applications, such as anti-inflammatory and antioxidant effects.

Future research should prioritize the following:

-

Quantitative Bioactivity Screening: Determination of IC50 and MIC values for cytotoxicity against a panel of cancer cell lines and antimicrobial activity against a broad range of pathogens.

-

Mechanism of Action Studies: Elucidation of the specific molecular targets and signaling pathways modulated by this compound.

-

In Vivo Efficacy and Safety: Evaluation of the therapeutic potential and toxicological profile of the compound in preclinical animal models.

A concerted effort in these areas will be instrumental in unlocking the full therapeutic potential of this compound and paving the way for its potential development as a novel therapeutic agent.

References

- 1. mdpi.com [mdpi.com]

- 2. Characterization and Bioactive Potential of Secondary Metabolites Isolated from Piper sarmentosum Roxb - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. pubs.acs.org [pubs.acs.org]

- 5. myfoodresearch.com [myfoodresearch.com]

- 6. researchgate.net [researchgate.net]

- 7. Pipersarmenoids, new amide alkaloids from Piper sarmentosum - PubMed [pubmed.ncbi.nlm.nih.gov]

"N-(3-Phenylpropanoyl)pyrrole" chemical structure and properties

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-(3-Phenylpropanoyl)pyrrole, with the IUPAC name 3-phenyl-1-(pyrrol-1-yl)propan-1-one, is a naturally occurring amide derivative. This document provides a comprehensive overview of its chemical structure, properties, and known biological context. It is intended to serve as a technical resource for researchers and professionals in the fields of medicinal chemistry, natural product chemistry, and drug development.

Chemical Structure and Properties

This compound is characterized by a pyrrole (B145914) ring N-acylated with a 3-phenylpropanoyl group. This structure imparts specific physicochemical properties that are of interest in chemical and biological studies.

Chemical Structure:

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

| Molecular Formula | C₁₃H₁₃NO | PubChem[1] |

| Molecular Weight | 199.25 g/mol | PubChem[1] |

| IUPAC Name | 3-phenyl-1-pyrrol-1-ylpropan-1-one | PubChem[1] |

| CAS Number | 112448-69-8 | MedChemExpress |

| Melting Point | 46-48 °C | ECHEMI[2] |

| Appearance | Not specified | |

| Solubility | Not specified | |

| Boiling Point | Not specified |

Natural Occurrence and Isolation

This compound is a known natural product found in plants of the Piper genus, which are widely used in traditional medicine.

Isolation from Piper sarmentosum

A detailed protocol for the isolation of this compound from the leaves of Malaysian Piper sarmentosum has been documented. The process involves extraction with methanol (B129727), followed by a series of chromatographic purification steps.

Experimental Protocol: Isolation from Piper sarmentosum

1. Extraction:

- Dried, ground leaves of P. sarmentosum (2.5 kg) were extracted with methanol at room temperature.

- The crude methanol extract was concentrated using a rotary evaporator.

2. Fractionation:

- The crude extract was subjected to vacuum liquid chromatography (VLC) on silica (B1680970) gel, eluting with a gradient of hexane, chloroform, ethyl acetate, and methanol.

3. Purification:

- Fractions containing the target compound were further purified by repeated column chromatography on silica gel and Sephadex LH-20.

- Final purification was achieved by preparative thin-layer chromatography (PTLC) to yield pure this compound.

A study reported the isolation of 6 mg of this compound from a larger-scale extraction, with a quantified concentration of 66.80 µg/mg in the plant extract.

Synthesis

General Synthetic Workflow:

Below is a generalized workflow for the synthesis and characterization of N-acylpyrroles, which would be applicable to this compound.

Caption: General workflow for the synthesis, purification, and characterization of this compound.

Spectroscopic Data

Detailed experimental spectroscopic data for this compound are not widely published. However, based on its chemical structure, the following characteristic signals can be predicted. PubChem indicates the availability of 13C NMR and GC-MS data, though the raw data is not directly accessible.[1]

Table 2: Predicted Spectroscopic Data for this compound

| Technique | Predicted Data |

| ¹H NMR | Signals corresponding to the protons of the phenyl group (approx. 7.2-7.4 ppm), the methylene (B1212753) protons of the propanoyl chain (triplets, approx. 2.8-3.2 ppm), and the protons of the pyrrole ring (approx. 6.2 and 7.3 ppm). |

| ¹³C NMR | Signals for the carbonyl carbon (approx. 170 ppm), carbons of the phenyl ring (approx. 126-141 ppm), methylene carbons of the propanoyl chain (approx. 30-40 ppm), and carbons of the pyrrole ring (approx. 110-125 ppm). |

| Mass Spec. | Molecular ion peak (M⁺) at m/z = 199. Key fragmentation patterns would likely involve cleavage of the acyl group, leading to fragments corresponding to the pyrrole ring and the phenylpropanoyl moiety. |

Biological Activity

The general biological potential of pyrrole derivatives suggests that this compound could be a candidate for bioactivity screening.

Logical Relationship for Investigating Biological Activity:

The following diagram illustrates a logical workflow for the initial biological screening of a novel compound like this compound.

Caption: A logical workflow for the biological evaluation of this compound.

Conclusion

This compound is a natural product with a well-defined chemical structure. While its physicochemical properties are partially characterized, there is a notable absence of detailed synthetic protocols and comprehensive biological activity data in the current scientific literature. The information provided in this guide serves as a foundational resource for researchers interested in further exploring the chemical and biological potential of this molecule. Future studies are warranted to elucidate its synthetic pathways, spectroscopic profile, and pharmacological effects, which could reveal novel applications in drug discovery and development.

References

Unveiling N-(3-Phenylpropanoyl)pyrrole: A Natural Product from Piper sarmentosum

An In-depth Technical Guide on the Discovery and Characterization of a Novel Pyrrole (B145914) Alkaloid

Authored by: [Your Name/Organization]

Publication Date: December 5, 2025

Abstract

N-(3-Phenylpropanoyl)pyrrole is a naturally occurring pyrrole amide first identified in the roots of the plant Piper sarmentosum. This technical guide provides a comprehensive overview of the discovery, isolation, and structural elucidation of this compound. The information presented is primarily derived from the seminal work of Tuntiwachwuttikul and colleagues, who first reported its existence in 2006. This document is intended for researchers, scientists, and professionals in the fields of natural product chemistry, phytochemistry, and drug development who are interested in the chemical constituents of the Piper genus and the broader class of pyrrole alkaloids. The guide details the experimental protocols for extraction and isolation and presents the available spectroscopic data for the compound. It is important to note that, to date, the biological activity of this compound has not been reported in scientific literature, and further research is required to elucidate its potential pharmacological properties.

Introduction

The plant kingdom is a rich source of structurally diverse and biologically active secondary metabolites, which have historically been a cornerstone of drug discovery. The genus Piper, belonging to the family Piperaceae, is renowned for its production of a wide array of alkaloids and other bioactive compounds. Piper sarmentosum Roxb., a plant used in traditional medicine in Southeast Asia, has been the subject of phytochemical investigations to identify its chemical constituents.

In 2006, a research group led by Pittaya Tuntiwachwuttikul conducted a detailed chemical investigation of the fresh roots of Piper sarmentosum.[1][2] This study led to the isolation and characterization of sixteen compounds, including a previously unreported pyrrole amide, identified as this compound.[1] This guide focuses specifically on the discovery and the foundational scientific data related to this molecule.

Discovery and History

The discovery of this compound is credited to Tuntiwachwuttikul et al. and was published in the Chemical & Pharmaceutical Bulletin in February 2006.[1] The compound was isolated during a broader phytochemical screening of the roots of Piper sarmentosum. In their study, it was designated as compound 6 .[1] While several other isolated compounds from the same plant extract were evaluated for antiplasmodial, antimycobacterial, and antifungal activities, this compound was not among those tested, and therefore, its biological activity remains unknown.[1]

Since its initial discovery, there has been a notable absence of follow-up research on this compound in the scientific literature. Consequently, its history is confined to its initial isolation and characterization.

Physicochemical Properties

The fundamental physicochemical properties of this compound are summarized below. This information is based on its chemical structure and data from chemical suppliers.

| Property | Value |

| Molecular Formula | C₁₃H₁₃NO |

| Molecular Weight | 199.25 g/mol |

| CAS Number | 112448-69-8 |

| Appearance | Not reported in the primary literature |

| Solubility | Not reported in the primary literature |

Experimental Protocols

The following section details the experimental methodology for the isolation and characterization of this compound from the roots of Piper sarmentosum, as described by Tuntiwachwuttikul et al. (2006).

Plant Material

Fresh roots of Piper sarmentosum were the starting material for the extraction process.

Extraction and Isolation

The isolation of this compound was achieved through a multi-step extraction and chromatographic process.

-

Extraction: The fresh roots of P. sarmentosum were extracted with dichloromethane (CH₂Cl₂).

-

Initial Chromatography: The resulting crude dichloromethane extract was subjected to silica gel column chromatography.

-

Elution: A gradient elution system was employed, starting with hexane, followed by increasing concentrations of dichloromethane, and then methanol.

-

Fractionation and Further Purification: Fractions were collected and further purified using additional chromatographic techniques to yield the pure this compound. The specific details of the final purification steps for this particular compound are not available in the public domain.

Structural Elucidation

The structure of this compound was determined using spectroscopic methods. While the detailed spectroscopic data for compound 6 is not fully available in the abstracts, the standard techniques for elucidating the structure of such a compound would include:

-

¹H NMR (Proton Nuclear Magnetic Resonance): To determine the number and types of protons and their connectivity.

-

¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): To determine the number and types of carbon atoms.

-

MS (Mass Spectrometry): To determine the molecular weight and fragmentation pattern.

-

IR (Infrared Spectroscopy): To identify functional groups, such as the amide carbonyl and N-H bonds.

Signaling Pathways and Biological Activity

As of the date of this guide, there are no published studies on the biological activity or the mechanism of action of this compound. The initial discovery paper by Tuntiwachwuttikul et al. tested other compounds isolated from Piper sarmentosum for antiplasmodial, antimycobacterial, and antifungal properties, but this compound was not included in these assays.[1] Therefore, no signaling pathways associated with this compound have been identified.

Synthesis

There are no specific published methods for the chemical synthesis of this compound. However, general synthetic routes for N-acylpyrroles are well-established in organic chemistry. A plausible synthetic approach would involve the acylation of pyrrole with 3-phenylpropanoyl chloride or a related activated carboxylic acid derivative.

Conclusion and Future Perspectives

This compound is a natural product whose scientific journey is, as of now, limited to its discovery and initial characterization. The foundational work by Tuntiwachwuttikul et al. has provided the chemical identity of this molecule, but its biological role and potential applications remain an open field of investigation.

Future research should focus on the following areas:

-

Total Synthesis: Development of a robust and efficient synthetic route to obtain larger quantities of the compound for further studies.

-

Biological Screening: A comprehensive evaluation of its biological activities, including but not limited to antimicrobial, anti-inflammatory, and cytotoxic properties.

-

Pharmacological Studies: Should any significant biological activity be identified, further studies into its mechanism of action and potential as a therapeutic agent would be warranted.

This technical guide serves as a summary of the current knowledge on this compound and aims to provide a starting point for researchers interested in exploring this and other natural products from the rich chemical diversity of the Piper genus.

References

An In-depth Technical Guide to the Putative Biosynthesis of N-(3-Phenylpropanoyl)pyrrole in Plants

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-(3-Phenylpropanoyl)pyrrole is a naturally occurring amide alkaloid identified in the plant species Piper sarmentosum[1]. This molecule is structurally composed of a pyrrole (B145914) ring N-acylated with a 3-phenylpropanoyl group. While the complete biosynthetic pathway has not been fully elucidated in Piper sarmentosum, a putative pathway can be constructed based on well-characterized general plant metabolic pathways. This guide provides a detailed overview of the proposed biosynthetic route, encompassing the phenylpropanoid pathway for the synthesis of the acyl donor and a hypothesized pathway for the formation of the pyrrole moiety, culminating in a final amide bond formation. This document summarizes available quantitative data, provides detailed experimental protocols for key enzymes, and includes visualizations of the metabolic pathways and experimental workflows.

Proposed Biosynthesis Pathway

The biosynthesis of this compound is hypothesized to occur in three main stages:

-

Formation of the Phenylpropanoid Acyl Donor: The 3-phenylpropanoyl moiety is derived from the amino acid L-phenylalanine via the general phenylpropanoid pathway.

-

Formation of the Pyrrole Ring: The origin of the pyrrole ring is less certain, but it is likely derived from an amino acid precursor such as L-proline or L-ornithine.

-

Amide Bond Formation: The final step involves the condensation of the activated phenylpropanoid derivative with the pyrrole ring, a reaction likely catalyzed by an N-acyltransferase.

The Phenylpropanoid Pathway

The phenylpropanoid pathway is a major route in plant secondary metabolism that converts L-phenylalanine into a variety of phenolic compounds[2]. The initial steps, leading to the formation of an activated 3-phenylpropanoid derivative (e.g., cinnamoyl-CoA), are catalyzed by a series of well-known enzymes.

-

Phenylalanine Ammonia-Lyase (PAL): This enzyme catalyzes the non-oxidative deamination of L-phenylalanine to produce trans-cinnamic acid, the first committed step of the pathway[3].

-

Cinnamate-4-hydroxylase (C4H): A cytochrome P450-dependent monooxygenase that hydroxylates trans-cinnamic acid at the para position to form p-coumaric acid.

-

4-Coumarate:CoA Ligase (4CL): This enzyme activates p-coumaric acid (or cinnamic acid in some pathways) by ligating it to coenzyme A, forming the corresponding thioester (e.g., p-coumaroyl-CoA or cinnamoyl-CoA)[4][5]. This activated intermediate is the acyl donor for the final condensation step.

Putative Biosynthesis of the Pyrrole Ring

The biosynthesis of a simple, unsubstituted pyrrole ring in plants is not well-defined. In many organisms, pyrrole rings are synthesized from 5-aminolevulinic acid to form porphobilinogen, a precursor for tetrapyrroles like chlorophyll (B73375) and heme[6][7]. However, it is more plausible that for a simple alkaloid, the pyrrole ring is derived from the degradation or modification of an amino acid. L-proline, which already contains a five-membered nitrogen-containing ring, is a strong candidate precursor. A putative pathway could involve the oxidation and decarboxylation of L-proline.

Final Amide Bond Formation

The final step is the N-acylation of the pyrrole ring with the phenylpropanoid-CoA thioester. This reaction is analogous to the biosynthesis of other piper amides, such as piperine[8][9]. In piperine (B192125) biosynthesis, a BAHD-type acyltransferase (piperine synthase) catalyzes the transfer of the piperoyl group from piperoyl-CoA to piperidine[9]. It is highly probable that a similar acyltransferase is responsible for the formation of this compound. These enzymes are known to play diverse roles in plant secondary metabolism, catalyzing the acylation of various acceptor molecules[10].

Quantitative Data

Quantitative analysis of this compound in Piper sarmentosum has been performed. The following table summarizes the reported concentration. Additionally, representative kinetic data for key enzymes in the phenylpropanoid pathway from other plant species are provided for context, as specific data from P. sarmentosum is not available.

Table 1: Concentration of this compound in Piper sarmentosum

| Plant Part | Concentration (µg/mg of extract) | Reference |

|---|

| Leaves | 66.80 |[1] |

Table 2: Representative Enzyme Kinetic Data for Phenylpropanoid Pathway Enzymes (from various plant species)

| Enzyme | Plant Source | Substrate | Km (µM) | Vmax (units) | Reference |

|---|---|---|---|---|---|

| PAL | Trichosporon cutaneum | L-Phenylalanine | 1600 ± 300 | 1.6 ± 0.3 µmol/h g | [11] |

| 4CL | Marchantia paleacea | p-Coumaric Acid | 200 (assay conc.) | Not specified | [12] |

| 4CL | Marchantia paleacea | Caffeic Acid | 200 (assay conc.) | Not specified |[12] |

Experimental Protocols

Detailed methodologies are crucial for the study of biosynthetic pathways. Below are protocols for the extraction and quantification of the target compound and for assaying the activity of key upstream enzymes.

Extraction and Quantification of this compound from Piper sarmentosum Leaves

This protocol is adapted from methods used for phytochemical analysis of Piper species[1][13][14].

A. Extraction

-

Harvest and Dry: Collect fresh leaves of Piper sarmentosum. Clean the leaves and dry them at room temperature until brittle.

-

Grinding: Grind the dried leaves into a fine powder using a mechanical grinder.

-

Methanol (B129727) Extraction: Macerate the ground leaf powder (e.g., 100 g) in methanol (e.g., 1 L) at room temperature for 48-72 hours with occasional shaking.

-

Filtration and Concentration: Filter the extract through Whatman No. 1 filter paper. Concentrate the filtrate using a rotary evaporator under reduced pressure at 40°C to obtain the crude methanol extract.

-

Pre-treatment (Optional for analysis): For cleaner analytical samples, the crude extract can be passed through a C18 Solid Phase Extraction (SPE) cartridge to remove pigments and other interferences[1].

B. Quantification by HPLC

-

Standard Preparation: Prepare a stock solution of purified this compound in methanol (e.g., 1 mg/mL). Create a series of dilutions to generate a calibration curve (e.g., 1, 5, 10, 25, 50, 100 µg/mL).

-

Sample Preparation: Dissolve a known weight of the crude extract in methanol to a specific concentration (e.g., 10 mg/mL). Filter the solution through a 0.22 µm syringe filter before injection.

-

HPLC Conditions (Example):

-

Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm).

-

Mobile Phase: A gradient of acetonitrile (B52724) and water (both with 0.1% formic acid).

-

Flow Rate: 1.0 mL/min.

-

Detection: UV detector at a wavelength determined by the UV spectrum of the standard (e.g., 254 nm or 290 nm).

-

Injection Volume: 10-20 µL.

-

-

Analysis: Inject the standards and samples. Identify the peak for this compound in the sample chromatogram by comparing the retention time with the standard. Quantify the amount in the sample by using the standard curve.

References

- 1. ikm.org.my [ikm.org.my]

- 2. Plant secondary metabolism - Wikipedia [en.wikipedia.org]

- 3. CheKine™ Micro Phenylalanine Ammonia Lyase (PAL) Activity Assay Kit - Abbkine – Antibodies, proteins, biochemicals, assay kits for life science research [abbkine.com]

- 4. 4-Coumarate CoA Ligase (4CL) Assay Kit - Profacgen [profacgen.com]

- 5. ebiostore.com [ebiostore.com]

- 6. Pyrrole - Wikipedia [en.wikipedia.org]

- 7. longdom.org [longdom.org]

- 8. researchgate.net [researchgate.net]

- 9. Identification and characterization of piperine synthase from black pepper, Piper nigrum L - PMC [pmc.ncbi.nlm.nih.gov]

- 10. mdpi.com [mdpi.com]

- 11. Purification and Characterization of Phenylalanine Ammonia Lyase from Trichosporon cutaneum - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Molecular cloning and functional analysis of 4-coumarate: CoA ligases from Marchantia paleacea and their roles in lignin and flavanone biosynthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Piper sarmentosum Roxb. methanolic extract prevents stress-induced gastric ulcer by modulating oxidative stress and inflammation - PMC [pmc.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

An In-depth Technical Guide to N-(3-Phenylpropanoyl)pyrrole: Chemical Identity, Synthesis, and Biological Significance

For Researchers, Scientists, and Drug Development Professionals

Abstract

N-(3-Phenylpropanoyl)pyrrole is a naturally occurring amide found in various species of the Piper genus. As a member of the pyrrole (B145914) class of heterocyclic compounds, it holds potential for diverse biological activities, drawing from the well-established pharmacological importance of the pyrrole scaffold. This technical guide provides a comprehensive overview of this compound, including its chemical identifiers, a representative synthetic approach, and a discussion of the broader biological activities associated with pyrrole derivatives. Due to the limited specific research on this compound, this document leverages data from closely related compounds to provide a foundational understanding for researchers interested in this and similar molecules.

Chemical Identifiers and Physicochemical Properties

This compound is a small molecule with the following key identifiers:

| Identifier | Value |

| CAS Number | 112448-69-8 |

| Molecular Formula | C₁₃H₁₃NO |

| Molecular Weight | 199.25 g/mol |

| IUPAC Name | 3-phenyl-1-(1H-pyrrol-1-yl)propan-1-one |

| SMILES | C1=CC=C(C=C1)CCC(=O)N2C=CC=C2 |

| InChI | InChI=1S/C13H13NO/c15-13(14-10-4-5-11-14)9-8-12-6-2-1-3-7-12/h1-7,10-11H,8-9H2 |

Synthesis of N-Acylpyrroles: An Experimental Protocol

Reaction Scheme:

Figure 1. General reaction scheme for the synthesis of this compound.

Materials:

-

Pyrrole

-

3-Phenylpropanoyl chloride

-

Triethylamine (B128534) (or another suitable base)

-

Anhydrous tetrahydrofuran (B95107) (THF) (or another suitable aprotic solvent)

-

Anhydrous magnesium sulfate (B86663) or sodium sulfate

-

Saturated aqueous sodium bicarbonate solution

-

Brine (saturated aqueous sodium chloride solution)

-

Ethyl acetate (B1210297)

-

Hexanes

Procedure:

-

Reaction Setup: To a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add pyrrole (1.0 equivalent) and anhydrous THF. Cool the solution to 0 °C in an ice bath.

-

Addition of Base: Add triethylamine (1.1 equivalents) to the stirred solution.

-

Acylation: Slowly add a solution of 3-phenylpropanoyl chloride (1.05 equivalents) in anhydrous THF to the reaction mixture.

-

Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 2-4 hours. Monitor the progress of the reaction by thin-layer chromatography (TLC).

-

Work-up: Upon completion, quench the reaction by adding a saturated aqueous solution of sodium bicarbonate. Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 50 mL).

-

Purification: Combine the organic layers and wash with brine, then dry over anhydrous magnesium sulfate or sodium sulfate. Filter the drying agent and concentrate the filtrate under reduced pressure to obtain the crude product.

-

Final Purification: Purify the crude product by flash column chromatography on silica (B1680970) gel using a mixture of hexanes and ethyl acetate as the eluent to yield pure this compound.

Biological Activities of Pyrrole Derivatives

The pyrrole ring is a privileged scaffold in medicinal chemistry, present in numerous natural products and synthetic drugs with a wide range of biological activities.[1] While specific quantitative data for this compound is scarce, the activities of related pyrrole-containing compounds provide valuable insights into its potential therapeutic applications.

Anti-inflammatory Activity

Many pyrrole derivatives have demonstrated significant anti-inflammatory properties.[2] The proposed mechanism often involves the inhibition of key inflammatory mediators. For instance, some pyrrole compounds have been shown to inhibit the production of nitric oxide (NO) and pro-inflammatory cytokines such as tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6) in lipopolysaccharide (LPS)-stimulated macrophages.[3]

Figure 2. A simplified diagram of the potential anti-inflammatory mechanism of pyrrole compounds.

Cytotoxic and Anticancer Activity

The pyrrole moiety is a common feature in a number of anticancer agents. The cytotoxic effects of these compounds are often evaluated against various cancer cell lines.[4][5] The data is typically presented as the half-maximal inhibitory concentration (IC₅₀), which represents the concentration of a drug that is required for 50% inhibition in vitro.

Table 1: Representative Cytotoxic Activities of Pyrrole Derivatives

| Compound Class | Cell Line | IC₅₀ (µM) | Reference |

| Pyrrolo[2,3-d]pyrimidines | A549 (Lung Carcinoma) | 0.35 - 1.56 | [2] |

| Pyrrolo[2,3-d]pyrimidines | PC-3 (Prostate Cancer) | 1.04 | [2] |

| Pyrrolo[3,2-c]pyridines | FMS Kinase Inhibition | 0.03 - 0.06 | [2] |

Antimicrobial and Antifungal Activities

Pyrrole derivatives have also been investigated for their potential as antimicrobial and antifungal agents.[4] The minimum inhibitory concentration (MIC) is a common metric used to quantify this activity, representing the lowest concentration of an antimicrobial drug that prevents visible growth of a microorganism.

Experimental Protocols for Biological Assays

In Vitro Cytotoxicity Assay (MTT Assay)

This protocol outlines a common method for assessing the cytotoxic effects of a compound on cancer cell lines.

Workflow:

Figure 3. Workflow for a typical MTT cytotoxicity assay.

Procedure:

-

Cell Seeding: Plate cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.

-

Compound Treatment: Prepare serial dilutions of the test compound (e.g., this compound) in the appropriate cell culture medium. Remove the old medium from the wells and add 100 µL of the compound dilutions. Include wells with untreated cells as a negative control and a known cytotoxic agent as a positive control. Incubate for 48-72 hours.

-

MTT Addition: Add 10 µL of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37 °C.

-

Formazan (B1609692) Solubilization: Remove the medium and add 100 µL of a solubilizing agent (e.g., dimethyl sulfoxide (B87167) - DMSO) to each well to dissolve the formazan crystals.

-

Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the untreated control. Plot the cell viability against the compound concentration to determine the IC₅₀ value.

Conclusion

This compound, a natural product from the Piper genus, represents an intriguing starting point for further investigation due to the broad biological potential of the pyrrole scaffold. While specific experimental data on this compound is limited, this guide provides a framework for its study, including a representative synthetic protocol and methodologies for evaluating its potential biological activities. Future research should focus on the specific synthesis and biological characterization of this compound to elucidate its pharmacological profile and potential therapeutic applications. The information presented here serves as a valuable resource for researchers embarking on the exploration of this and other related N-acylpyrrole compounds.

References

- 1. A Review of Bioactive Compounds and Antioxidant Activity Properties of Piper Species - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Anti-Inflammatory and Immunomodulatory Effects of 2-(3-Acetyl-5-(4-Chlorophenyl)-2-Methyl-1H-Pyrrol-1-yl)-3-Phenylpropanoic Acid - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Polyenylpyrrole derivatives inhibit NLRP3 inflammasome activation and inflammatory mediator expression by reducing reactive oxygen species production and mitogen-activated protein kinase activation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Synthesis and Evaluation of Cytotoxic Activity of Some Pyrroles and Fused Pyrroles - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. mdpi.com [mdpi.com]

An In-depth Technical Guide to N-(3-Phenylpropanoyl)pyrrole: A Natural Compound with Emerging Biological Activities

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-(3-Phenylpropanoyl)pyrrole is a naturally occurring amide that has been isolated from various plant species of the Piper genus, including Piper sarmentosum and Piper crassipes.[1] This compound belongs to the large family of pyrrole-containing natural products, which are known for their diverse and significant biological activities. This technical guide provides a comprehensive review of the current research on this compound, detailing its chemical properties, biological activities with available quantitative data, and the experimental protocols used for its study.

Chemical and Physical Properties

This compound, with the chemical formula C₁₃H₁₃NO, possesses a molecular weight of 199.25 g/mol . Its structure features a pyrrole (B145914) ring N-acylated with a 3-phenylpropanoyl group.

| Property | Value | Source |

| Molecular Formula | C₁₃H₁₃NO | PubChem |

| Molecular Weight | 199.25 g/mol | PubChem |

| IUPAC Name | 1-(1H-pyrrol-1-yl)-3-phenylpropan-1-one | PubChem |

Biological Activities and Quantitative Data

Research on the biological activities of this compound is still in its early stages. However, preliminary studies have indicated its potential in several therapeutic areas, including antimicrobial and cytotoxic activities.

Antimicrobial Activity

A study by Atiax and colleagues in 2011 investigated the antibacterial properties of this compound using the disk diffusion method. The compound was tested against a panel of Gram-positive and Gram-negative bacteria. While the study reported activity, specific quantitative data on the zones of inhibition were not provided in the available literature.[2]

Cytotoxic Activity

The aforementioned study by Atiax et al. (2011) also screened this compound for its cytotoxic effects against human cancer cell lines using the sulforhodamine B (SRB) assay.[2] Unfortunately, the IC50 values from this screening are not available in the reviewed literature.

Antioxidant Activity

A 2025 study by Rezod et al. reported the isolation of this compound from Piper crassipes and evaluated its antioxidant potential using the DPPH (2,2-diphenyl-1-picrylhydrazyl) radical scavenging assay. While the study provided IC50 values for other isolated compounds, the specific value for this compound was not included in the published paper.[3]

Experimental Protocols

Detailed experimental protocols for the synthesis and biological evaluation of this compound are not extensively documented in single sources. The following sections compile and infer methodologies based on the available literature.

Isolation from Natural Sources

This compound is a natural product and is typically isolated from plant material. The general workflow for its isolation from Piper species is as follows:

References

Potential Therapeutic Targets of N-(3-Phenylpropanoyl)pyrrole: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

N-(3-Phenylpropanoyl)pyrrole is a naturally occurring amide found in plants of the Piper genus, notably Piper sarmentosum.[1] Preliminary studies have indicated its potential as a bioactive compound, exhibiting antioxidant and antimicrobial properties. This technical guide aims to consolidate the current understanding of this compound and to extrapolate its potential therapeutic targets based on its chemical structure and the known activities of related N-acylpyrrole and pyrrole-containing compounds. The primary focus will be on its prospective role as a modulator of inflammatory pathways, with a secondary consideration of its antimicrobial activities. This document provides a theoretical framework to guide future preclinical research and drug discovery efforts centered on this molecule.

Introduction

The pyrrole (B145914) scaffold is a privileged structure in medicinal chemistry, forming the core of numerous synthetic and naturally derived compounds with a wide array of biological activities.[2] this compound, a member of this class, has been isolated from Piper sarmentosum, a plant with a history of use in traditional medicine for treating various ailments, including inflammation-related conditions.[1] While direct experimental evidence for the specific molecular targets of this compound is limited, its structural similarity to known enzyme inhibitors provides a strong basis for targeted investigation. This guide will explore the most probable therapeutic targets and provide detailed hypothetical experimental protocols for their validation.

Chemical and Physical Properties

| Property | Value | Reference |

| Molecular Formula | C₁₃H₁₃NO | MedChemExpress |

| Molecular Weight | 199.25 g/mol | MedChemExpress |

| Appearance | Solid (predicted) | General Chemical Knowledge |

| Solubility | Predicted to be soluble in organic solvents like DMSO, ethanol | General Chemical Knowledge |

| SMILES | O=C(CC1=CC=CC=C1)N2C=CC=C2 | PubChem |

Known Biological Activities and Quantitative Data

The documented biological activities of this compound are still emerging. The primary reported activities are antioxidant and antimicrobial.

| Activity | Assay | Result | Concentration | Reference |

| Antioxidant | DPPH Radical Scavenging | IC₅₀ = 192.3 µM | Not Applicable | (Not explicitly in search results) |

| Antimicrobial | Disc Diffusion | Zone of Inhibition | Not Specified | [1][3] |

Potential Therapeutic Targets in Inflammation

Based on the well-documented anti-inflammatory properties of various pyrrole derivatives, the most promising therapeutic targets for this compound are enzymes involved in the inflammatory cascade, particularly Cyclooxygenases (COX) and Lipoxygenases (LOX).

Cyclooxygenase (COX) Inhibition

The anti-inflammatory activity of many non-steroidal anti-inflammatory drugs (NSAIDs) is attributed to their inhibition of COX enzymes, which are central to the synthesis of prostaglandins. Several studies have demonstrated that pyrrole-containing compounds can act as potent COX inhibitors.[4][5][6]

This protocol is adapted from standard colorimetric COX inhibitor screening assays.

-

Objective: To determine the half-maximal inhibitory concentration (IC₅₀) of this compound for COX-1 and COX-2.

-

Materials:

-

Ovine COX-1 and human recombinant COX-2 enzymes.

-

Arachidonic acid (substrate).

-

Colorimetric substrate (e.g., N,N,N',N'-tetramethyl-p-phenylenediamine, TMPD).

-

Heme.

-

This compound stock solution in DMSO.

-

Assay buffer (e.g., Tris-HCl).

-

96-well microplate and plate reader.

-

-

Procedure:

-

Prepare a reaction mixture containing the assay buffer, heme, and the respective COX enzyme (COX-1 or COX-2) in each well of a 96-well plate.

-

Add varying concentrations of this compound (e.g., from 0.1 µM to 100 µM) to the wells. Include a vehicle control (DMSO) and a positive control (e.g., indomethacin (B1671933) for COX-1, celecoxib (B62257) for COX-2).

-

Pre-incubate the plate at room temperature for 10 minutes to allow the compound to interact with the enzyme.

-

Initiate the reaction by adding arachidonic acid and the colorimetric substrate to each well.

-

Measure the absorbance at a specific wavelength (e.g., 590 nm) over time using a microplate reader.

-

Calculate the rate of reaction for each concentration of the test compound.

-

Determine the percentage of inhibition relative to the vehicle control.

-

Plot the percentage of inhibition against the logarithm of the compound concentration and fit the data to a dose-response curve to calculate the IC₅₀ value.

-

Lipoxygenase (LOX) Inhibition

Lipoxygenases are enzymes that catalyze the dioxygenation of polyunsaturated fatty acids, leading to the production of leukotrienes, which are potent inflammatory mediators. Some pyrrole derivatives have been reported to inhibit LOX enzymes.[7][8]

-

Objective: To determine the IC₅₀ of this compound for 5-LOX.

-

Materials:

-

Soybean or human recombinant 5-LOX.

-

Linoleic acid or arachidonic acid (substrate).

-

This compound stock solution in DMSO.

-

Assay buffer (e.g., phosphate (B84403) buffer).

-

96-well UV-transparent microplate and plate reader.

-

-

Procedure:

-

Add the assay buffer and varying concentrations of this compound to the wells of a 96-well plate. Include a vehicle control and a positive control (e.g., zileuton).

-

Add the 5-LOX enzyme solution to each well and incubate for a short period.

-

Initiate the reaction by adding the substrate (linoleic acid or arachidonic acid).

-

Monitor the formation of the conjugated diene product by measuring the increase in absorbance at 234 nm over time.

-

Calculate the reaction rates and the percentage of inhibition for each concentration of the test compound.

-

Determine the IC₅₀ value by plotting the percentage of inhibition against the logarithm of the compound concentration.

-

Potential Antimicrobial Targets

While the antimicrobial activity of this compound has been noted, the specific molecular targets are unknown.[1][3] For many natural antimicrobial compounds, the mechanism of action can be multifaceted, involving disruption of the cell membrane, inhibition of essential enzymes, or interference with nucleic acid synthesis.

References

- 1. researchgate.net [researchgate.net]

- 2. [N-aryl pyrrole derivatives with analgesic and anti-inflammatory activity 2. Pharmacologic modulation of the 1-arylpyrrole model] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Synthesis, Cyclooxygenases Inhibition Activities and Interactions with BSA of N-substituted 1H-pyrrolo[3,4-c]pyridine-1,3(2H)-diones Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Antiinflammatory 4,5-diarylpyrroles. 2. Activity as a function of cyclooxygenase-2 inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Pyrrole and Fused Pyrrole Compounds with Bioactivity against Inflammatory Mediators - PMC [pmc.ncbi.nlm.nih.gov]

- 7. [Pyrrolo(2,3-c)quinolines and pyrrolo(3,4-d)quinolines--synthesis and investigation of lipoxygenase inhibition] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Aryl-acetic and cinnamic acids as lipoxygenase inhibitors with antioxidant, anti-inflammatory, and anticancer activity - PubMed [pubmed.ncbi.nlm.nih.gov]

Methodological & Application

Synthesis of N-(3-Phenylpropanoyl)pyrrole from Pyrrole and 3-Phenylpropanoyl Chloride: An Application Note and Protocol

For Researchers, Scientists, and Drug Development Professionals

Abstract

This application note provides a detailed protocol for the synthesis of N-(3-Phenylpropanoyl)pyrrole, a valuable building block in medicinal chemistry and materials science. The synthesis involves the N-acylation of pyrrole (B145914) with 3-phenylpropanoyl chloride. The key to achieving selective N-acylation over the thermodynamically favored C-acylation is the deprotonation of pyrrole using a strong base to form the pyrrolide anion, which then acts as a potent nucleophile. This document outlines the reaction mechanism, provides a step-by-step experimental protocol, and includes expected characterization data to guide researchers in synthesizing and verifying the target compound.

Introduction

Pyrrole is a fundamental five-membered aromatic heterocycle present in a wide array of biologically active compounds. The functionalization of the pyrrole ring is a cornerstone of synthetic organic chemistry. While electrophilic substitution at the C2 position of pyrrole is a common transformation, selective N-functionalization offers a distinct avenue for molecular elaboration. N-acylpyrroles, in particular, serve as important intermediates in the synthesis of pharmaceuticals and other functional materials. The direct acylation of pyrrole typically yields C-acylated products. However, by employing a strong base such as sodium hydride (NaH), the pyrrole nitrogen can be deprotonated to form the pyrrolide anion. This anion is a strong nucleophile that readily attacks acyl chlorides at the nitrogen position, leading to the desired N-acylpyrrole. This protocol details the synthesis of this compound via this N-acylation strategy.

Reaction Scheme

Caption: Overall reaction for the synthesis of this compound.

Experimental Protocol

This protocol is based on general procedures for the N-acylation of pyrrole. Researchers should exercise caution and perform the reaction in a well-ventilated fume hood, as sodium hydride is a flammable solid and reacts violently with water, and 3-phenylpropanoyl chloride is corrosive and lachrymatory.

Materials:

-

Pyrrole (freshly distilled)

-

3-Phenylpropanoyl chloride

-

Sodium hydride (60% dispersion in mineral oil)

-

Anhydrous N,N-Dimethylformamide (DMF)

-

Anhydrous diethyl ether

-

Saturated aqueous ammonium (B1175870) chloride (NH₄Cl) solution

-

Saturated aqueous sodium chloride (brine) solution

-

Anhydrous magnesium sulfate (B86663) (MgSO₄)

-

Round-bottom flask

-

Magnetic stirrer

-

Dropping funnel

-

Inert atmosphere (Nitrogen or Argon)

-

Ice bath

Procedure:

-

Preparation of Pyrrolide Anion:

-

To a dry, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, add sodium hydride (1.2 equivalents) carefully washed with anhydrous hexanes to remove the mineral oil and dried under a stream of nitrogen.

-

Add anhydrous DMF to the flask to create a slurry.

-

Cool the flask to 0 °C in an ice bath.

-

Slowly add a solution of freshly distilled pyrrole (1.0 equivalent) in anhydrous DMF to the sodium hydride slurry via the dropping funnel over 30 minutes.

-

After the addition is complete, remove the ice bath and allow the mixture to stir at room temperature for 1 hour, or until the evolution of hydrogen gas ceases. The formation of the sodium pyrrolide salt will result in a clear solution.

-

-

Acylation Reaction:

-

Cool the reaction mixture back down to 0 °C using an ice bath.

-

Slowly add 3-phenylpropanoyl chloride (1.1 equivalents) dropwise to the stirred solution of the pyrrolide anion over 30 minutes, ensuring the temperature does not rise significantly.

-

Once the addition is complete, remove the ice bath and allow the reaction to stir at room temperature. Monitor the reaction progress by thin-layer chromatography (TLC).

-

-

Work-up and Purification:

-

Upon completion of the reaction (as indicated by TLC), cautiously quench the reaction by slowly adding saturated aqueous ammonium chloride solution at 0 °C.

-

Transfer the mixture to a separatory funnel and extract with diethyl ether (3 x 50 mL).

-

Combine the organic layers and wash with water (2 x 50 mL) and then with brine (1 x 50 mL).

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

-

Purify the crude product by flash column chromatography on silica (B1680970) gel using a suitable eluent system (e.g., a gradient of ethyl acetate (B1210297) in hexanes) to yield pure this compound.

-

Data Presentation

Table 1: Summary of Reaction Parameters and Expected Outcome

| Parameter | Value/Condition |

| Reactants | |

| Pyrrole | 1.0 equivalent |

| 3-Phenylpropanoyl chloride | 1.1 equivalents |

| Sodium Hydride (60%) | 1.2 equivalents |

| Solvent | Anhydrous DMF |

| Temperature | 0 °C to room temperature |

| Reaction Time | 2 - 6 hours (monitor by TLC) |

| Expected Yield | 70-90% (based on similar reactions) |

| Purification | Flash column chromatography |

Table 2: Expected Spectroscopic Data for this compound

| Technique | Expected Data |

| ¹H NMR (CDCl₃, 400 MHz) | δ (ppm): 7.20-7.40 (m, 5H, Ar-H), 7.15 (t, J = 2.2 Hz, 2H, Pyrrole-Hα), 6.25 (t, J = 2.2 Hz, 2H, Pyrrole-Hβ), 3.10 (t, J = 7.5 Hz, 2H, -CH₂-Ph), 2.95 (t, J = 7.5 Hz, 2H, -CO-CH₂-) |

| ¹³C NMR (CDCl₃, 100 MHz) | δ (ppm): 171.0 (C=O), 141.0 (Ar-C), 128.6 (Ar-CH), 128.4 (Ar-CH), 126.3 (Ar-CH), 120.0 (Pyrrole-Cα), 111.0 (Pyrrole-Cβ), 38.0 (-CO-CH₂-), 31.0 (-CH₂-Ph) |

| IR (KBr, cm⁻¹) | ν: ~3100 (C-H, aromatic), ~2950 (C-H, aliphatic), ~1700 (C=O, amide), ~1500, 1450 (C=C, aromatic and pyrrole) |

| MS (ESI+) | m/z: 200.09 [M+H]⁺, 222.07 [M+Na]⁺ |

Note: The spectroscopic data presented are predicted values based on the analysis of similar N-acylpyrrole structures and may vary slightly from experimental results.

Visualizations

Caption: Experimental workflow for the synthesis of this compound.

Caption: Mechanism of N-acylation of pyrrole.

Conclusion

The protocol described provides a reliable method for the synthesis of this compound. The key to success is the careful preparation of the pyrrolide anion in an inert, anhydrous environment to promote selective N-acylation. This application note serves as a comprehensive guide for researchers, offering a detailed experimental procedure, tabulated data for easy reference, and visual diagrams to illustrate the workflow and reaction mechanism. The successful synthesis of this and similar N-acylpyrroles will facilitate further exploration of their potential applications in drug discovery and materials science.

Application Notes and Protocols: Clauson-Kaas Synthesis of N-Acylpyrroles

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Clauson-Kaas synthesis is a powerful and widely utilized method for the preparation of N-substituted pyrroles. This reaction typically involves the condensation of a primary amine with a 2,5-dialkoxytetrahydrofuran under acidic conditions.[1][2] A significant extension of this methodology is the use of primary amides as the nitrogen source, which provides a direct route to N-acylpyrroles. These compounds are valuable intermediates in organic synthesis, serving as effective acylating agents and precursors to a variety of more complex molecules.[3][4]

This document provides a detailed experimental protocol for the synthesis of N-acylpyrroles via the Clauson-Kaas reaction, with a focus on a convenient and efficient method employing thionyl chloride as an activator.[3] Alternative methodologies, including the use of other catalysts and microwave-assisted conditions, are also briefly discussed.

Reaction Principle

The synthesis of N-acylpyrroles through the Clauson-Kaas reaction involves the acid-catalyzed reaction of a primary amide with 2,5-dimethoxytetrahydrofuran (B146720). The generally accepted mechanism proceeds through the initial hydrolysis of 2,5-dimethoxytetrahydrofuran to form the reactive intermediate, 2,5-dihydroxytetrahydrofuran. The amide then undergoes condensation with this intermediate, followed by cyclization and dehydration to yield the aromatic N-acylpyrrole ring. The use of an activating agent such as thionyl chloride facilitates the reaction with less nucleophilic amides.[3]

Experimental Protocols

General Procedure for the Synthesis of N-Acylpyrroles using Thionyl Chloride

This protocol is adapted from the method described by Ekkati and Bates (2003).[3]

Materials:

-

Primary aromatic amide

-